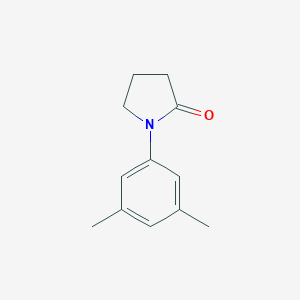
1-(3,5-Dimethylphenyl)pyrrolidin-2-one
Cat. No. B299586
M. Wt: 189.25 g/mol
InChI Key: OQCOZQAALBYNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06888032B2
Procedure details


An oven-dried Schlenk flask was evacuated and backfilled with argon. The flask was charged with bis(trans-N,N′-dimethyl-1,2-cyclohexanediamine)copper(II) bromide (12.8 mg, 0.025 mmol) and K3PO4 (330 mg, 1.55 mmol) and then evacuated and backfilled with argon, and toluene (1 mL), 3,5-dimethyliodobenzene (240 mg, 1.03 mmol), 2-pyrrolidinone (108 mg, 1.26 mmol), and dodecane (160 mg, 0.94 mmol, GC internal standard) were added through a rubber septum. The septum was removed: the flask was sealed with a Teflon screwcap, and the mixture was stirred at room temperature for 2 min and then heated to 80° C. with stirring until the starting aryl iodide had been completely consumed as judged by GC analysis. The mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through Celite to give 96% GC yield of the title compound.
[Compound]
Name
bis(trans-N,N′-dimethyl-1,2-cyclohexanediamine)copper(II) bromide
Quantity
12.8 mg
Type
reactant
Reaction Step One

Name
K3PO4
Quantity
330 mg
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH3:9][C:10]1[CH:11]=[C:12](I)[CH:13]=[C:14]([CH3:16])[CH:15]=1.[NH:18]1[CH2:22][CH2:21][CH2:20][C:19]1=[O:23].CCCCCCCCCCCC>C1(C)C=CC=CC=1>[CH3:9][C:10]1[CH:11]=[C:12]([N:18]2[CH2:22][CH2:21][CH2:20][C:19]2=[O:23])[CH:13]=[C:14]([CH3:16])[CH:15]=1 |f:0.1.2.3|
|
Inputs


Step One
[Compound]
|
Name
|
bis(trans-N,N′-dimethyl-1,2-cyclohexanediamine)copper(II) bromide
|
|
Quantity
|
12.8 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
K3PO4
|
|
Quantity
|
330 mg
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
240 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=C(C1)C)I
|
Step Three
|
Name
|
|
|
Quantity
|
108 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1C(CCC1)=O
|
Step Four
|
Name
|
|
|
Quantity
|
160 mg
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCCCCCC
|
Step Five
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 2 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An oven-dried Schlenk flask was evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evacuated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added through a rubber septum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The septum was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the flask was sealed with a Teflon screwcap
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 80° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring until the starting aryl iodide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been completely consumed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
